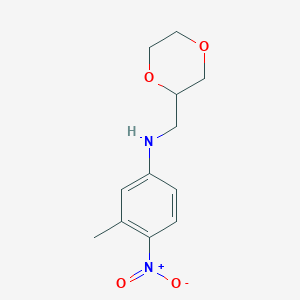
n-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is an organic compound that features a unique combination of a dioxane ring and a nitroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline typically involves the reaction of 3-methyl-4-nitroaniline with a dioxane derivative. One common method includes the use of 1,4-dioxane as a starting material, which undergoes a series of reactions to introduce the methyl and nitro groups at the appropriate positions . The reaction conditions often involve the use of catalysts such as Selectfluor/FeSO4.7H2O .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may interact with cellular proteins to exert antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
N-((1,4-Dioxan-2-yl)methyl)benzamide: Similar structure but different functional groups.
N-((1,4-Dioxan-2-yl)methyl)-N-methylprop-2-enamide: Contains a prop-2-enamide group instead of a nitroaniline moiety.
(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate: Features a benzenesulfonate group.
Uniqueness
N-((1,4-Dioxan-2-yl)methyl)-3-methyl-4-nitroaniline is unique due to its combination of a dioxane ring and a nitroaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N-(1,4-dioxan-2-ylmethyl)-3-methyl-4-nitroaniline |
InChI |
InChI=1S/C12H16N2O4/c1-9-6-10(2-3-12(9)14(15)16)13-7-11-8-17-4-5-18-11/h2-3,6,11,13H,4-5,7-8H2,1H3 |
Clave InChI |
ITFGUDUDWWZHIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NCC2COCCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


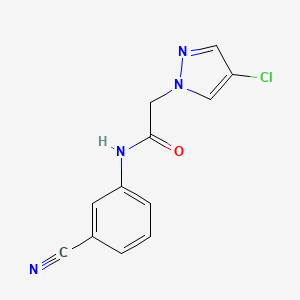
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
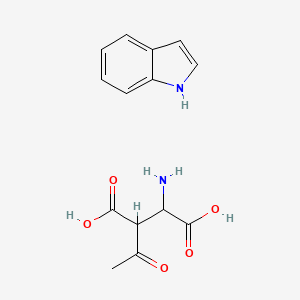


![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)

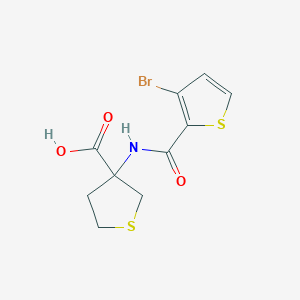
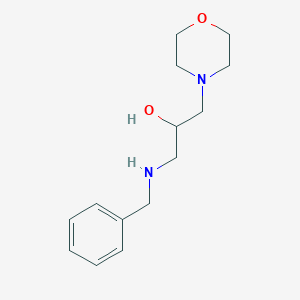
![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)

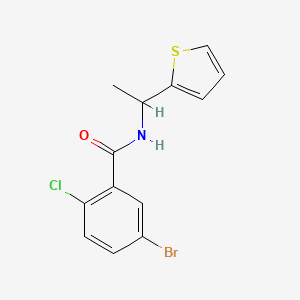
![1-[2-(1-Adamantyl)ethoxy]-3-amino-2-propanol](/img/structure/B14908693.png)
